molecular formula C22H18O2 B14208474 {4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid CAS No. 833485-30-6

{4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid

Katalognummer: B14208474
CAS-Nummer: 833485-30-6
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: FAZOSHDVNLHFPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a biphenyl group and an acetic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of {4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid may involve large-scale Friedel-Crafts acylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

{4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

{4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of {4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid is unique due to its specific structural features that confer distinct reactivity and biological activity. Its biphenyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

833485-30-6

Molekularformel

C22H18O2

Molekulargewicht

314.4 g/mol

IUPAC-Name

2-[4-[2-(2-phenylphenyl)ethenyl]phenyl]acetic acid

InChI

InChI=1S/C22H18O2/c23-22(24)16-18-12-10-17(11-13-18)14-15-20-8-4-5-9-21(20)19-6-2-1-3-7-19/h1-15H,16H2,(H,23,24)

InChI-Schlüssel

FAZOSHDVNLHFPJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C=CC3=CC=C(C=C3)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.